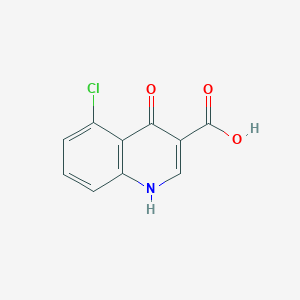

5-Chloro-4-hydroxyquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-6-2-1-3-7-8(6)9(13)5(4-12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZUWFJILOYUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C(=CN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 5 Chloro 4 Hydroxyquinoline 3 Carboxylic Acid and Its Structural Analogs

Classic and Contemporary Methodologies for Quinoline-3-carboxylic Acid Synthesis

The formation of the quinoline (B57606) core is a cornerstone of heterocyclic chemistry, with numerous named reactions developed to achieve this goal. These methods, while classic, are continually refined and remain relevant in contemporary synthesis.

Cyclization Reactions

A variety of cyclization reactions have been established for the synthesis of the quinoline ring system. These methods typically involve the condensation of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or its equivalent, followed by a cyclization and dehydration step. The choice of reaction often depends on the desired substitution pattern on the final quinoline product.

The Gould-Jacobs reaction is a particularly relevant and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives. wikipedia.orgionike.com This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. wikipedia.org The resulting ethyl 4-hydroxyquinoline-3-carboxylate can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.org

Other notable classic reactions for quinoline synthesis include:

Pfitzinger Reaction: This method utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. google.com

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by either acid or base. nih.gov

Skraup Synthesis: In this reaction, aniline is heated with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline. nih.gov

Doebner–von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with anilines, typically in the presence of a Lewis or Brønsted acid. nih.gov

Conrad–Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones or 2-quinolones.

Combes Quinoline Synthesis: This synthesis uses the acid-catalyzed reaction of anilines with 1,3-diketones.

Povarov Reaction: This is a formal [4+2] cycloaddition reaction between an N-arylimine and an electron-rich alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. researchgate.net

Camps Quinoline Synthesis: This reaction involves the cyclization of o-acylaminoacetophenones in the presence of a base to form two isomeric hydroxyquinolines.

Niementowski Quinoline Synthesis: This method involves the thermal condensation of anthranilic acid with a ketone or aldehyde.

Table 1: Overview of Classic Quinoline Synthesis Reactions

| Reaction Name | Reactants | Key Features |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Leads to 4-hydroxyquinoline-3-carboxylic acid esters. wikipedia.org |

| Pfitzinger | Isatin, Carbonyl compound | Yields quinoline-4-carboxylic acids. google.com |

| Friedländer | 2-Aminoaryl aldehyde/ketone, Active methylene compound | Versatile for substituted quinolines. nih.gov |

| Skraup | Aniline, Glycerol, Oxidizing agent | Harsh conditions, produces quinoline itself. nih.gov |

| Doebner–von Miller | Aniline, α,β-Unsaturated carbonyl compound | A more general version of the Skraup synthesis. nih.gov |

| Conrad–Limpach | Aniline, β-Ketoester | Temperature-dependent formation of 4- or 2-quinolones. |

| Combes | Aniline, 1,3-Diketone | Acid-catalyzed cyclization. |

| Povarov | N-Arylimine, Alkene | Forms tetrahydroquinolines, requires subsequent oxidation. researchgate.net |

| Camps | o-Acylaminoacetophenone | Base-catalyzed, can produce isomeric mixtures. |

| Niementowski | Anthranilic acid, Ketone/Aldehyde | Thermal condensation. |

Targeted Synthesis of Specific Positional Isomers and Chlorinated Derivatives

The synthesis of a specifically substituted quinoline like 5-chloro-4-hydroxyquinoline-3-carboxylic acid requires careful consideration of the starting materials and the regioselectivity of the chosen reaction. The Gould-Jacobs reaction is a prime candidate for this transformation, starting from 3-chloroaniline (B41212).

The cyclization of the intermediate, diethyl 2-(((3-chlorophenyl)amino)methylene)malonate, can theoretically proceed in two ways, leading to either the 5-chloro or the 7-chloro isomer. The regiochemical outcome of the Gould-Jacobs reaction with meta-substituted anilines is influenced by both electronic and steric factors. While a mixture of isomers is often possible, specific reaction conditions can favor one over the other.

A well-documented example that provides a strong precedent for the synthesis of the target molecule is the preparation of the isomeric 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. orgsyn.org This synthesis starts with 3-chloroaniline and ethyl ethoxymethylenemalonate. chemicalbook.com The initial condensation is followed by a high-temperature cyclization in a high-boiling solvent like Dowtherm A. orgsyn.org The resulting ester is then saponified with aqueous sodium hydroxide (B78521), and subsequent acidification yields the desired 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. orgsyn.org This procedure highlights the viability of using meta-chloroaniline in the Gould-Jacobs reaction to produce a chlorinated 4-hydroxyquinoline-3-carboxylic acid.

To favor the formation of the 5-chloro isomer, modifications to the reaction conditions, such as the choice of cyclization solvent and temperature, could be explored. Additionally, advanced computational studies could help predict the more favorable cyclization pathway.

Direct halogenation of the 4-hydroxyquinoline-3-carboxylic acid scaffold is another potential strategy. However, controlling the regioselectivity of electrophilic aromatic substitution on the quinoline ring can be challenging and may lead to a mixture of products. A metal-free method for the regioselective C5-halogenation of 8-substituted quinolines has been developed, suggesting that directed halogenation strategies are feasible. rsc.orgrsc.org

Functional Group Transformations and Derivatization Approaches

Once the core this compound structure is obtained, further modifications can be achieved through various functional group transformations.

Esterification: The carboxylic acid group can be readily converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst. This is a common transformation to modify the solubility and reactivity of the molecule.

Decarboxylation: The carboxylic acid group at the 3-position can be removed by heating, often in a high-boiling point solvent. This reaction is particularly facile for 4-hydroxyquinoline-3-carboxylic acids. googleapis.com

Hydrolysis: The ester group of a synthesized ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate can be hydrolyzed to the carboxylic acid, typically using a base like sodium hydroxide followed by acidification. orgsyn.org

Advanced and Green Chemistry Approaches in Quinoline Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Environmentally Conscious Catalysis and Solvent Systems

The use of harsh and corrosive catalysts, such as strong acids, is common in many classic quinoline syntheses. Green chemistry seeks to replace these with more benign alternatives.

Nanocatalysts: Iron-based nanoparticles have been shown to be effective, recyclable catalysts for the synthesis of quinolines. nih.gov

Ionic Liquids: Room-temperature ionic liquids (ILs) have been successfully employed as both solvents and catalysts in quinoline synthesis. jchemlett.comresearchgate.netyoutube.comyoutube.com They offer advantages such as low volatility, high thermal stability, and the ability to be recycled. jchemlett.comresearchgate.netyoutube.comyoutube.com For instance, basic ionic liquids have been used to catalyze the condensation of isatin with ketones in aqueous media for quinoline synthesis. nih.gov

Green Solvents: The replacement of volatile organic compounds (VOCs) with greener alternatives like water or ethanol (B145695) is a key aspect of sustainable chemistry. researchgate.net

Non-Conventional Activation Methods

Alternative energy sources can often accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating methods.

Microwave Irradiation: Microwave-assisted synthesis has been successfully applied to the Gould-Jacobs reaction, significantly reducing reaction times and often improving yields. researchgate.netscribd.comresearchgate.netablelab.eu This technique has been used for the solvent-free synthesis of 4-quinolones.

Ultrasonic Irradiation: Sonochemistry, the use of ultrasound to promote chemical reactions, has also been employed for the synthesis of quinolines. nih.govresearchgate.netnih.govrsc.orgmdpi.com Ultrasound can enhance mass transfer and accelerate reaction rates, often under milder conditions. nih.govresearchgate.net Basic ionic liquids in aqueous media have been used in the ultrasound-promoted synthesis of quinolines. nih.govresearchgate.net

Light Irradiation (Photocatalysis): Photocatalytic methods for quinoline synthesis are emerging as a powerful green tool. researchgate.netorganic-chemistry.orgmdpi.comrsc.orgnih.gov These reactions often proceed under mild, oxidant-free conditions, using visible light as the energy source. researchgate.netorganic-chemistry.orgmdpi.comrsc.orgnih.gov For example, quinolines have been synthesized from N-alkyl anilines or anilines and aldehydes using a dual-catalyst system consisting of a photocatalyst and a proton reduction cocatalyst.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Quinolines

| Feature | Conventional Methods | Green Chemistry Approaches |

| Catalysts | Strong acids (e.g., H₂SO₄), Lewis acids | Nanocatalysts, Ionic Liquids, Biocatalysts nih.govnih.gov |

| Solvents | High-boiling organic solvents (e.g., Dowtherm A) | Water, Ethanol, Ionic Liquids jchemlett.comnih.govresearchgate.net |

| Activation | Conventional heating (often high temperatures) | Microwave irradiation, Ultrasonic irradiation, Visible light researchgate.netrsc.orgmdpi.com |

| Reaction Time | Often long (hours to days) | Significantly reduced (minutes to hours) researchgate.netrsc.org |

| Waste Generation | Can be significant | Minimized through catalyst recycling and atom economy jchemlett.com |

Solid-Phase and Solvent-Free Methodologies

The development of synthetic strategies for quinoline derivatives, including this compound and its analogs, has increasingly focused on green chemistry principles to minimize environmental impact. qeios.com Solid-phase and solvent-free methodologies are at the forefront of this shift, offering significant advantages over traditional solution-phase synthesis, such as simplified purification, reduced use of hazardous solvents, and potential for automation. qeios.comacs.org These techniques are particularly valuable for creating libraries of compounds for high-throughput screening. acs.org

Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) facilitates the construction of heterocyclic molecules like 4(1H)-quinolones by anchoring starting materials to a polymer resin. acs.org This approach allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration to remove unreacted materials. acs.org

An efficient SPOS method involves the use of a polymer-bound cyclic malonic acid ester, typically starting from a Merrifield resin. acs.org In this process, the resin is treated with triethyl orthoformate and various arylamines to form a resin-bound intermediate. Subsequent thermal cyclization and cleavage from the resin yield the final 4(1H)-quinolone products, which are often of high purity (>90%) without needing further purification. acs.org This strategy represents a traceless cleavage route, where the linker is removed from the target molecule during the final step. acs.org

Another approach involves a metal-free, solid-phase conversion technique using basic alumina (B75360) as a solid support and potassium carbonate (K₂CO₃) as a catalyst for the synthesis of 4-quinolones from enaminones. qeios.com

Table 1: Examples of 4(1H)-Quinolones Synthesized via Solid-Phase Methodology acs.org

| Compound Name | Substituent (R) | Yield (%) |

|---|---|---|

| 4(1H)-Quinolone | H | 75 |

| 6-Methyl-4(1H)-quinolone | 6-Me | 72 |

| 6-Methoxy-4(1H)-quinolone | 6-OMe | 70 |

| 6-Chloro-4(1H)-quinolone | 6-Cl | 71 |

| 6-Bromo-4(1H)-quinolone | 6-Br | 68 |

| 8-Methyl-4(1H)-quinolone | 8-Me | 73 |

| 8-Methoxy-4(1H)-quinolone | 8-OMe | 72 |

Solvent-Free and Microwave-Assisted Methodologies

Solvent-free synthesis, often coupled with microwave irradiation, represents a significant advancement in environmentally friendly chemical processes. qeios.com These methods can dramatically reduce reaction times, improve yields, and eliminate the need for high-boiling, toxic solvents. researchgate.netasianpubs.org

One notable solvent-free method is a microwave-assisted multicomponent reaction for the synthesis of substituted quinolines, which can be followed by a heat-mediated Gould-Jacobs cyclization. researchgate.netasianpubs.org This approach emphasizes the reduction of reaction times and enhancement of yields using readily available starting materials. researchgate.net

The Friedländer quinoline synthesis has also been adapted to solvent-free conditions. An efficient alternative to the traditional reaction uses substoichiometric amounts of the ionic liquid [bmim]HSO₄ as a catalyst, resulting in short reaction times and high yields. nih.gov

Furthermore, the development of reusable catalysts is a key aspect of green synthetic strategies. For instance, a magnetic nanoparticle-supported bismuth(III) catalyst (Fe₃O₄-TDSN-Bi(III)) has been effectively used for the synthesis of quinoline derivatives under solvent-free conditions with microwave irradiation. rsc.org Similarly, bismuth chloride (BiCl₃) has been employed as a non-toxic, low-cost Lewis acid catalyst in the microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones and diethyl malonate. nih.gov This method yields products in moderate to good yields (51–71%) after short reaction times of 5 to 13 minutes. nih.gov

Table 2: Examples of 4-Hydroxy-2-quinolone Analogs via Microwave-Assisted Synthesis nih.gov

| Compound Name | Substituents | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| 4-Hydroxy-3-phenyl-1H-quinolin-2-one | R¹=Ph, R²=H | 71 | 5 |

| 4-Hydroxy-3-(p-tolyl)-1H-quinolin-2-one | R¹=p-tolyl, R²=H | 68 | 7 |

| 3-(4-Chlorophenyl)-4-hydroxy-1H-quinolin-2-one | R¹=4-Cl-Ph, R²=H | 65 | 8 |

| 4-Hydroxy-6-methyl-3-phenyl-1H-quinolin-2-one | R¹=Ph, R²=Me | 66 | 10 |

| 6-Chloro-4-hydroxy-3-phenyl-1H-quinolin-2-one | R¹=Ph, R²=Cl | 58 | 13 |

Chemical Modification and Derivatization of the 5 Chloro 4 Hydroxyquinoline 3 Carboxylic Acid Scaffold

Rational Design of Substituted Quinoline-3-carboxylic Acid Derivatives

The rational design of derivatives based on the quinoline-3-carboxylic acid scaffold is a cornerstone for developing novel therapeutic agents. This approach involves a deep understanding of structure-activity relationships (SAR), where specific structural modifications are correlated with changes in biological efficacy. The goal is to optimize interactions with biological targets, such as enzymes or receptors, by strategically introducing various functional groups. researchgate.net

Key considerations in the rational design process for quinoline (B57606) derivatives include modulating electronic properties, lipophilicity, and steric factors. For instance, the introduction of halogen atoms, such as the existing chlorine at the C-5 position, significantly alters the electronic distribution of the quinoline ring, which can enhance binding affinity to target proteins. orientjchem.org SAR studies on related quinoline structures have demonstrated that the nature and position of substituents are critical. For example, in a series of 8-substituted quinoline-3-carboxylic acids, the antibacterial activity was found to follow the order F > Cl > NH2 > NO2, highlighting the potent effect of halogens. nih.gov

Furthermore, the carboxylic acid group at the C-3 position is frequently targeted for modification to create esters, amides, or other bioisosteres. This functional group is often crucial for anchoring the molecule within a receptor's binding site. nih.gov Design strategies may involve extending from this position to probe for additional binding pockets, thereby improving potency and selectivity. By combining knowledge of the target's structure with the established SAR of the quinoline scaffold, novel derivatives with tailored pharmacological profiles can be systematically developed.

Synthesis of Anilide and Hydrazide Derivatives

The carboxylic acid moiety at the C-3 position of the 5-chloro-4-hydroxyquinoline scaffold is a versatile handle for synthesizing a variety of derivatives, most notably anilides and hydrazides. These derivatives are of significant interest as they introduce new points for structural diversification, allowing for the fine-tuning of the compound's biological properties.

The synthesis of anilide derivatives typically proceeds through the activation of the carboxylic acid group, followed by condensation with a substituted aniline (B41778). A common method involves converting the carboxylic acid to a more reactive acyl chloride or using a coupling agent. For instance, phosphorus trichloride (B1173362) can be used to activate the carboxylic acid for subsequent reaction with an appropriately substituted aniline, yielding the desired N-phenylquinoline carboxamide. mdpi.com This synthetic route allows for the introduction of a wide array of substituents on the aniline ring, enabling a systematic exploration of structure-activity relationships.

Similarly, hydrazide derivatives are synthesized by reacting the quinoline-3-carboxylic acid, or its corresponding ester, with hydrazine (B178648) hydrate. This reaction, known as hydrazinolysis, is often carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) under reflux. osti.gov A general and efficient methodology for this transformation can also be accomplished using continuous flow processes, which allow for short reaction times and scalability. osti.gov The resulting hydrazide serves as a key intermediate for the synthesis of further derivatives, including hydrazones and various heterocyclic compounds.

A plausible synthetic scheme for these derivatives starting from 5-Chloro-4-hydroxyquinoline-3-carboxylic acid is outlined below:

Scheme 1: General Synthesis of Anilide and Hydrazide Derivatives(Image depicting the conversion of the parent carboxylic acid to an activated intermediate, which then reacts with a substituted aniline (Ar-NH2) to form an anilide, or with hydrazine (NH2NH2) to form a hydrazide.)

Structural Variations for Modulated Biological Activity and Pharmacological Profiles

Structural variations of the this compound scaffold are essential for modulating biological activity and optimizing pharmacological profiles. By systematically altering different parts of the molecule, researchers can enhance target affinity, improve selectivity, and modify pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). researchgate.net

The conversion of the C-3 carboxylic acid to anilide or hydrazide derivatives introduces a significant point of variation. The substituted aromatic ring of the anilide or the terminal nitrogen of the hydrazide can be further functionalized. These modifications can lead to compounds with a broad spectrum of activities, including antibacterial, anticancer, and anti-inflammatory properties. ijresm.com For example, studies on related quinoline antibacterial agents have shown that appending substituted amino groups, such as 4-methyl-1-piperazinyl, to the core structure can lead to potent antibacterial activity. nih.govacs.org

The table below illustrates how different structural modifications on the general quinoline scaffold have been shown to influence biological activity, providing a basis for the rational design of novel this compound derivatives.

| Scaffold Position | Structural Variation | Observed Impact on Biological Activity | Reference Example |

|---|---|---|---|

| C-7 | Addition of piperazinyl or 3-aminopyrrolidinyl groups | Enhances antibacterial potency against Gram-negative organisms. nih.gov | 1-Cyclopropyl-6-fluoro-7-(piperazinyl)-quinoline-3-carboxylic acid |

| C-5 | Substitution with Fluoro (F) vs. Chloro (Cl) | 5-Fluoro substitution can improve enzyme inhibition (e.g., BuChE) compared to unsubstituted analogues, while di-chloro substitution may reduce activity due to steric hindrance. mdpi.com | Tacrine-8-hydroxyquinoline hybrids |

| C-3 Carboxylic Acid | Conversion to anilide with electron-withdrawing groups (e.g., -NO2) | Increases antiviral activity, positively influenced by increased lipophilicity. | 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide mdpi.com |

| C-2 | Addition of electron-donating groups (e.g., -OCH3) | Can enhance antimalarial activity. rsc.org | Quinoline-imidazole hybrids |

These examples underscore the principle that even minor structural changes can lead to significant shifts in the pharmacological profile, guiding the development of more effective and safer therapeutic agents.

Investigating the Impact of Substituent Position and Nature on Derivative Properties

Impact of Substituent Nature: The nature of a substituent—whether it is electron-donating or electron-withdrawing—plays a critical role.

Electron-Withdrawing Groups (EWGs): Halogens like chlorine and fluorine, or nitro groups, are strong EWGs. Their presence can increase the acidity of nearby protons and alter the molecule's susceptibility to nucleophilic attack. In many cases, EWGs have been shown to enhance biological activity. For instance, studies on 8-substituted quinolones revealed that fluorine and chlorine at this position imparted greater antibacterial activity than amino or nitro groups. nih.gov Similarly, in a different quinoline series, a 5-fluoro substituent led to more potent enzyme inhibition compared to the unsubstituted version, suggesting favorable electronic effects. mdpi.com

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or amino (-NH2) donate electron density to the aromatic system. An EDG at the C-2 position of a quinoline-imidazole hybrid was found to enhance its antimalarial activity, whereas a C-2 chloro (EWG) substituent led to a loss of activity. rsc.org

Impact of Substituent Position: The location of the substituent is equally crucial, as it determines the steric and electronic influence on different parts of the molecule.

Position 5 and 7: These positions are frequently modified. While a single halogen at C-5 can be beneficial, multiple substitutions can be detrimental. For example, a 5,7-dichloro substituted derivative showed markedly reduced activity, which was attributed to potential steric hindrance or an unfavorable alteration of the electronic distribution. mdpi.com

Position 8: As noted, substitutions at this position have a clear and predictable impact on antibacterial potency, with halogens being particularly effective. nih.gov

The interplay between the inherent properties of the 5-chloro substituent and any newly introduced functional groups on anilide or hydrazide derivatives must be carefully considered. The combined electronic and steric effects will ultimately dictate the molecule's shape, reactivity, and ability to interact with its biological target.

The following table summarizes findings from related quinoline systems on how substituent nature and position affect activity.

| Position | Substituent | Type | Effect on Activity | Reference System |

|---|---|---|---|---|

| 8 | F | EWG | Strongly Positive | Antibacterial quinolones nih.gov |

| 8 | Cl | EWG | Positive | Antibacterial quinolones nih.gov |

| 8 | NH2 | EDG | Slightly Negative | Antibacterial quinolones nih.gov |

| 8 | NO2 | EWG | Negative | Antibacterial quinolones nih.gov |

| 5 | F | EWG | Improved Potency | Tacrine-8-hydroxyquinoline hybrids mdpi.com |

| 5,7 | di-Cl | EWG | Reduced Potency (Steric Hindrance) | Tacrine-8-hydroxyquinoline hybrids mdpi.com |

| 2 | OCH3 | EDG | Enhanced Activity | Antimalarial quinoline-imidazole hybrids rsc.org |

Molecular and Cellular Mechanisms of Action of 5 Chloro 4 Hydroxyquinoline 3 Carboxylic Acid Derivatives

Enzymatic Inhibition Profiles

Derivatives of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid have been shown to modulate the activity of several key enzymes involved in cellular processes, highlighting their potential as targeted therapeutic agents.

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. nih.gov The aberrant activity of HDACs is often associated with cancer and other diseases, making them a significant target for drug development. nih.govfrontiersin.org Carboxylic acid-containing compounds have been explored as HDAC inhibitors. While direct studies on this compound are limited, related quinoline (B57606) derivatives have demonstrated notable HDAC inhibitory activity.

For instance, a series of 2-phenylquinoline-4-carboxylic acid derivatives have been synthesized and evaluated as HDAC inhibitors. frontiersin.org These compounds typically feature a cap group that interacts with the rim of the enzyme's active site, a linker region, and a zinc-binding group that chelates the zinc ion in the catalytic domain. In one study, a derivative, compound D28, showed selectivity for HDAC3. frontiersin.org Another study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives identified a potent SIRT3 inhibitor, P6, which exhibited selectivity over SIRT1 and SIRT2. frontiersin.org Sirtuins (SIRTs) belong to the class III family of NAD+-dependent deacetylases. frontiersin.org

| Compound | Target HDAC Isoform | IC50 (µM) | Reference |

|---|---|---|---|

| D28 (2-phenylquinoline-4-carboxylic acid derivative) | HDAC3 | 24.45 | frontiersin.org |

| P6 (2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative) | SIRT3 | 7.2 | frontiersin.org |

| P6 (2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative) | SIRT1 | 32.6 | frontiersin.org |

| P6 (2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative) | SIRT2 | 33.5 | frontiersin.org |

Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. mdpi.com They are well-established targets for anticancer drugs. nih.gov Certain quinoline derivatives have been found to interfere with the activity of these enzymes. For example, a study on benzofuroquinolinediones, which share the quinoline core, demonstrated potent inhibitory activity against topoisomerase II. nih.gov Two compounds from this class, 8d and 8i, were found to be significantly more potent than the established topoisomerase inhibitor etoposide. nih.gov The planar nature of the quinoline ring system is thought to facilitate intercalation into the DNA, thereby stabilizing the topoisomerase-DNA complex and leading to cell death. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 8d (benzofuroquinolinedione derivative) | Topoisomerase II | 1.19 | nih.gov |

| 8i (benzofuroquinolinedione derivative) | Topoisomerase II | 0.68 | nih.gov |

| Etoposide (Reference) | Topoisomerase II | 78.4 | nih.gov |

| Doxorubicin (Reference) | Topoisomerase II | 2.67 | nih.gov |

Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, responsible for the synthesis of nucleotides and certain amino acids. scbt.com Inhibition of DHFR disrupts DNA replication and cell proliferation, making it a target for antimicrobial and anticancer therapies. mdpi.comnih.gov While direct evidence for the inhibition of DHFR by this compound is not prominent in the literature, other heterocyclic compounds with structural similarities, such as quinazolines, have been developed as DHFR inhibitors. mdpi.com The pyrrolo-quinazoline PQD-1, for instance, has shown potent inhibitory activity against the DHFR of Mycobacterium tuberculosis. nih.gov The structural features of the 4-hydroxyquinoline-3-carboxylic acid scaffold suggest that it could potentially be adapted to fit into the active site of DHFR.

The quinoline scaffold is a key component of several antibacterial agents. Derivatives of this compound have been investigated for their potential to inhibit essential microbial enzymes, offering new avenues for combating infectious diseases.

Mycobacterial Gyrase: DNA gyrase, a type II topoisomerase found in bacteria, is a validated target for antibacterial drugs. nih.gov Fluoroquinolones, a major class of antibiotics, act by inhibiting this enzyme. nih.gov More recently, arylated quinoline carboxylic acids have been identified as inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.gov These compounds are thought to bind to the GyrA subunit, which is responsible for the cleavage and relegation of DNA. nih.gov

ATP Synthase: ATP synthase is a critical enzyme in cellular energy production. In mycobacteria, targeting ATP synthase has proven to be an effective strategy for both replicating and non-replicating bacteria. While specific data on this compound is unavailable, the general importance of this target for antimycobacterial drug discovery is well-established.

FtsZ Protein: The filamenting temperature-sensitive mutant Z (FtsZ) protein is a bacterial homolog of tubulin and is essential for cell division. nih.govnih.gov It forms the Z-ring, which is crucial for cytokinesis. researchgate.net Inhibition of FtsZ leads to a blockage of cell division and subsequent bacterial cell death. researchgate.net Several quinoline derivatives have been identified as FtsZ inhibitors, suggesting that this is a viable mechanism of action for this class of compounds. nih.govnih.gov

Decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1): DprE1 is a key enzyme in the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.gov It has emerged as a promising target for the development of new anti-tuberculosis drugs. mdpi.comscilit.com Both covalent and non-covalent inhibitors of DprE1 have been discovered, and some quinoline-based compounds have been investigated for their potential to inhibit this enzyme. nih.govmdpi.comresearchgate.net

FadD32: The biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, involves the FadD32 enzyme. While less explored as a direct target for quinoline derivatives, its essential role in mycobacterial survival makes it a point of interest for future drug development.

Chelation of Metal Ions and its Biological Implications

The ability of hydroxyquinolines to chelate metal ions is a well-documented aspect of their chemistry and biological activity. researchgate.netnih.gov The 4-hydroxyquinoline (B1666331) moiety in this compound, analogous to the 8-hydroxyquinoline (B1678124) structure, can form stable complexes with various metal ions, including iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). tandfonline.comresearchgate.net This chelation can have significant biological consequences.

The disruption of metal ion homeostasis can inhibit the function of metalloenzymes that are essential for microbial survival. nih.gov For example, the fungicidal and bactericidal action of some 8-hydroxyquinoline derivatives has been attributed to their ability to chelate essential trace metals. researchgate.net In the context of neurodegenerative diseases such as Alzheimer's, metal ion chelation by compounds like clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) is thought to reduce the metal-induced aggregation of amyloid-beta peptides. tandfonline.comresearchgate.net The anticancer effects of some hydroxyquinoline derivatives are also linked to their ability to chelate copper and zinc ions. nih.govtandfonline.com The formation of these metal complexes can lead to the generation of reactive oxygen species and the inhibition of cellular processes like the proteasome system. tandfonline.com

Nucleic Acid Interactions, Including DNA Intercalation

The planar aromatic structure of the quinoline ring system allows for potential interactions with nucleic acids. One of the primary modes of such interactions is DNA intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. This can lead to a distortion of the DNA structure, interfering with DNA replication and transcription, and ultimately triggering cell death.

While direct studies demonstrating the DNA intercalation of this compound are scarce, the general principle is well-established for other polyaromatic compounds. The biological activity of some metal complexes is enhanced by the attachment of intercalating ligands. The arene-nucleobase stacking interactions can significantly influence the binding affinity and kinetics of these compounds to DNA. It is plausible that derivatives of this compound could act as DNA intercalators, contributing to their observed biological effects, particularly their anticancer and antimicrobial properties.

Mechanisms of Antioxidant Activity via Radical Scavenging

Derivatives of 4-hydroxyquinoline-3-carboxylic acid have demonstrated notable antioxidant properties, primarily through their ability to scavenge free radicals. The core structure, featuring a hydroxyl group at the C4 position and a carboxylic acid group at the C3 position, is crucial for this activity. The antioxidant mechanism is largely attributed to the ability of the hydroxyl group to donate a hydrogen atom to a radical, thereby neutralizing it. The resulting quinolone radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring system.

The presence and position of substituents on the quinoline ring significantly modulate the radical scavenging potency. For instance, studies on dichloro-4-quinolinol-3-carboxylic acids have shown that the position of the chlorine atoms influences the efficacy of scavenging different types of radicals. While specific studies on the 5-chloro derivative are limited, research on related compounds, such as 5,7-dichloro-4-quinolinol-3-carboxylic acid, has demonstrated a high capacity for scavenging 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+), 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radicals, and galvinoxyl radicals. nih.gov This suggests that the chloro-substitution can enhance the antioxidant activity, possibly by influencing the electron density distribution on the quinoline ring and affecting the stability of the resulting radical.

The general mechanism of radical scavenging by these compounds can be summarized in the following steps:

Donation of a Hydrogen Atom: The phenolic hydroxyl group (-OH) on the quinoline ring donates a hydrogen atom to a free radical (R•), thus neutralizing it (RH).

Formation of a Quinolinyl Radical: This process results in the formation of a quinolinyl radical.

Stabilization: The newly formed radical is stabilized through resonance, which delocalizes the unpaired electron over the aromatic system. This stability prevents the initiation of new radical chain reactions.

The effectiveness of this process is influenced by the bond dissociation energy of the O-H bond, which can be modulated by substituents on the quinoline ring. Electron-donating groups generally enhance antioxidant activity, while electron-withdrawing groups can have varied effects depending on their position.

Table 1: Radical Scavenging Activity of Related Dichloro-4-quinolinol-3-carboxylic Acid Derivatives This table presents data for related compounds to infer the potential activity of this compound.

| Compound | Radical Scavenged | Activity | Reference |

| 5,7-dichloro-4-quinolinol-3-carboxylic acid | ABTS•+, DPPH, galvinoxyl | High | nih.gov |

| 6,8-dichloro-4-quinolinol-3-carboxylic acid | Peroxyl radicals | High | nih.gov |

| 5,8-dichloro-4-quinolinol-3-carboxylic acid | Hydroxyl radical | High | nih.gov |

Exploration of Other Receptor and Channel Interactions (e.g., Cannabinoid Receptors, Potassium Channel Activation)

Beyond their antioxidant effects, derivatives of the 4-quinolone-3-carboxylic acid scaffold have been investigated for their interactions with various receptors and ion channels.

Cannabinoid Receptors:

Research has identified certain 1,6-disubstituted-4-quinolone-3-carboxamides as potent and selective ligands for the cannabinoid-2 (CB2) receptor. nih.gov These studies indicate that the 4-quinolone-3-carboxylic acid motif can serve as a scaffold for developing ligands that target the endocannabinoid system. While these studies have focused on carboxamide derivatives rather than the parent carboxylic acid, they highlight the potential of this chemical class to interact with cannabinoid receptors. The specific binding and functional activity of this compound at cannabinoid receptors have not been extensively reported in the available literature. However, the existing research on related derivatives suggests that modifications at the carboxylic acid position could be a viable strategy for developing novel cannabinoid receptor modulators.

Potassium Channel Activation:

Currently, there is a lack of specific research findings in the public domain detailing the interaction of this compound or its close derivatives with potassium channels. Therefore, its potential to act as a potassium channel activator remains an area for future investigation.

Computational Approaches to Elucidate Molecular Mechanisms (e.g., Molecular Docking, QSAR)

Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable tools for understanding the molecular mechanisms of action of quinoline derivatives and for designing new compounds with improved activity.

Molecular Docking:

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to a target protein. For quinoline derivatives, docking studies have been used to investigate their interactions with various biological targets, including enzymes and receptors. For example, docking studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been used to explore their binding modes within the active site of target proteins, revealing key interactions such as hydrogen bonds and hydrophobic contacts that contribute to their biological activity. mdpi.com Similarly, docking studies on 8-chloroquinolones have provided insights into their interactions with bacterial enzymes. researchgate.net

While specific molecular docking studies for this compound are not widely reported, this approach could be used to:

Predict its binding affinity and pose within the active sites of various enzymes or receptors.

Identify key amino acid residues involved in the interaction.

Provide a rational basis for designing derivatives with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds.

QSAR studies have been successfully applied to various classes of quinoline derivatives to understand the structural requirements for their biological activities. For instance, QSAR models have been developed for 4-quinoline carboxylic acid derivatives to predict their antiviral activity. iosrphr.org These models help in identifying the key molecular features, such as electronic, steric, and hydrophobic properties, that govern the activity of these compounds. QSAR studies on 7-chloro-4-aminoquinoline derivatives have also been performed to elucidate the structural requirements for their antimalarial activity. asianpubs.orgdoi.org

For this compound and its derivatives, QSAR could be utilized to:

Develop predictive models for their antioxidant activity or other biological effects.

Identify the physicochemical properties that are most influential for their activity.

Guide the synthesis of new derivatives with optimized properties.

Table 2: Computational Approaches Applied to Related Quinolone Derivatives

| Computational Method | Compound Class | Application | Reference |

| Molecular Docking | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Elucidating binding modes in target proteins | mdpi.com |

| Molecular Docking | 8-Chloroquinolones | Investigating interactions with bacterial enzymes | researchgate.net |

| QSAR | 4-Quinoline carboxylic acid derivatives | Predicting antiviral activity | iosrphr.org |

| QSAR | 7-Chloro-4-aminoquinoline derivatives | Understanding structural requirements for antimalarial activity | asianpubs.orgdoi.org |

Pharmacological and Biological Activities of 5 Chloro 4 Hydroxyquinoline 3 Carboxylic Acid and Its Derivatives in Preclinical Research

Antimicrobial Spectrum Analysis

Antibacterial Efficacy Against Various Pathogens

The quinoline (B57606) scaffold, particularly the 4-oxoquinoline-3-carboxylic acid framework, is a cornerstone of many synthetic antibacterial agents. The introduction of a chlorine atom at the C5 position, combined with the hydroxyl group at C4, modulates the biological activity of these compounds. Preclinical studies have revealed that derivatives of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid exhibit a varied spectrum of antibacterial efficacy against both Gram-positive and Gram-negative pathogens.

Research into related chloro-quinolone structures has demonstrated significant antibacterial potential. For instance, a hybrid molecule combining 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin (B1669076) showed promising activity against both susceptible and drug-resistant Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL against strains like Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium. mdpi.comnih.gov Similarly, novel 8-chloro-quinolones have been evaluated against E. coli, S. aureus, and Pseudomonas aeruginosa. researchgate.net

Derivatives of the closely related 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid have also been synthesized and screened. One of the most active compounds, 1,4-dihydro-1-methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid, displayed antigram-negative activity comparable to its N-ethyl derivative. nih.gov Further modifications, such as the synthesis of 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, yielded a compound with potent in vitro activity against a panel of bacteria including S. aureus, S. epidermidis, Micrococcus luteus, Bacillus cereus, E. coli, and Klebsiella pneumoniae. nih.gov

Studies on 7-chloro-quinoline derivatives have shown that lipophilic groups tend to enhance activity against Gram-positive strains like S. aureus. mdpi.com The historical context for this class of compounds includes the characterization of 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a byproduct of chloroquine (B1663885) synthesis, which exhibited modest antibacterial properties and served as a lead structure for the development of quinolone antibiotics. acs.org Other research has focused on 2-phenyl-quinoline-4-carboxylic acid derivatives, with some compounds showing good activity against S. aureus (MIC of 64 μg/mL) and E. coli (MIC of 128 μg/mL). mdpi.com

| Compound Class/Derivative | Bacterial Strain(s) | Observed Activity (MIC/ED50) | Source(s) |

|---|---|---|---|

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. epidermidis, S. aureus, E. faecalis, E. faecium | MIC: 4–16 µg/mL | mdpi.comnih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | S. aureus, S. epidermidis, M. luteus, B. cereus, E. coli, K. pneumoniae | MIC: 1 - 4.1 µg/mL | nih.gov |

| 8-Amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivative (Compound 8) | S. aureus, B. subtilis | MIC: 0.39 µg/mL (S. aureus), 0.78 µg/mL (B. subtilis) | nih.gov |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | MIC: 64 μg/mL | mdpi.com |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | MIC: 128 μg/mL | mdpi.com |

| Quinolone coupled hybrid (5d) | Gram-positive and Gram-negative strains | MIC: 0.125–8 µg/mL | semanticscholar.org |

Antifungal and Antiviral Properties

The investigation into the antifungal and antiviral potential of this compound and its derivatives is an emerging area of research. While direct studies on this specific molecule are limited, research on structurally related chloro-hydroxyquinoline compounds provides significant insights.

Derivatives of 8-hydroxyquinoline (B1678124), for example, are known for their broad biological activities, including antifungal and antiviral effects. mdpi.com Specifically, 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) has been incorporated into materials that display good antifungal activity against Phaeomoniella chlamydospora and Phaeoacremonium aleophilum, which are primary fungal pathogens responsible for esca disease in grapevines. mdpi.com The proposed mechanism for this antifungal action involves damage to the fungal cell wall, leading to cell death. mdpi.com

Research on other quinoline-3-carboxylic acid derivatives has also demonstrated notable antifungal properties. For instance, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, while showing significant antibacterial activity, also exhibited weak to moderate antifungal effects against Candida albicans and Aspergillus niger. nih.gov One derivative, 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid, displayed good antifungal activity against C. albicans with a MIC of 0.78 µg/mL. nih.gov

While the antiviral properties of the specific this compound scaffold are not extensively documented, the broader class of 8-hydroxyquinoline derivatives has been reported to possess antiviral capabilities, suggesting a potential avenue for future investigation. mdpi.com

| Compound/Derivative | Fungal Strain(s) | Observed Activity (MIC) | Source(s) |

|---|---|---|---|

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | P. chlamydospora, P. aleophilum | Good antifungal activity observed | mdpi.com |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Candida albicans, Aspergillus niger | MIC: 25 µg/mL (C. albicans), >100 µg/mL (A. niger) | nih.gov |

| Tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid (5a) | Candida albicans | MIC: 1.56 µg/mL | nih.gov |

| 8-Nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid (9) | Candida albicans | MIC: 0.78 µg/mL | nih.gov |

Antimalarial Investigations and Anti-parasitic Potential

The quinoline core is historically significant in the development of antimalarial drugs, with chloroquine being a prominent example. Research into novel quinoline derivatives, including those related to this compound, continues to be a promising strategy for discovering new anti-parasitic agents.

A medicinal chemistry program focused on quinoline-4-carboxamides, which are structurally related to the title compound, has led to the discovery of potent antimalarial molecules. nih.gov This effort, which began with a phenotypic screen against the blood stage of Plasmodium falciparum, optimized an initial hit compound into lead molecules with low nanomolar in vitro potency. nih.gov The synthetic route to these compounds involved an intermediate derived from 5-chloroisatin, highlighting the role of the chloro-substituted quinoline framework. nih.gov Further development of this series led to compounds with excellent oral efficacy in the P. berghei malaria mouse model, achieving ED90 values below 1 mg/kg. nih.gov One notable compound from this class, DDD107498, demonstrated activity against multiple life-cycle stages of the parasite and acts through a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2). nih.gov

The antimalarial activity of quinoline derivatives is often linked to their ability to interfere with heme detoxification in the parasite's food vacuole. researchgate.net Studies on various aminoquinolines suggest that the 7-chloro group is crucial for inhibiting the formation of β-hematin (hemozoin), while the basic side chain facilitates drug accumulation in the acidic food vacuole. researchgate.net Additionally, forming salts and co-crystals of aminoquinolines with hydroxyaromatic acids has been shown to enhance antimalarial activity compared to the parent compounds, with IC50 values against chloroquine-resistant strains reported in the range of 5.9-20.3 μM. researchgate.net

These findings underscore the continued importance of the chloro-quinoline scaffold in the search for new treatments for malaria and potentially other parasitic diseases.

Anticancer and Antitumor Evaluations

In Vitro Cytotoxicity and Antiproliferative Studies on Cell Lines

Derivatives of the quinoline scaffold have been extensively evaluated for their potential as anticancer agents, demonstrating significant cytotoxicity against a wide array of human tumor cell lines. The substitution pattern on the quinoline ring, including the presence of chloro and hydroxyl groups, plays a critical role in modulating this activity.

Studies on 4-hydroxyquinoline (B1666331) derivatives have confirmed their cytotoxic potential. For example, certain derivatives have shown potent activity against human colon adenocarcinoma cell lines Colo 205 and Colo 320. nih.gov Similarly, hybrids based on the 5-chloro-8-hydroxyquinoline skeleton exhibited toxic activity against the Colo 205 cell line, with IC50 values for the most active compounds ranging from 16.19 to 26.37 µM. mtak.hunih.gov

A broad range of cancer cell lines have been used to screen other related chloro-quinoline derivatives. A series of 7-chloro-(4-thioalkylquinoline) compounds were tested against eight human cancer cell lines, including lung (A549), colon (HCT116), and leukemia (CCRF-CEM, K562). mdpi.com The CCRF-CEM leukemia cell line was found to be the most sensitive, with some sulfinyl and sulfonyl derivatives showing IC50 values in the low micromolar range (0.55–2.74 µM). mdpi.com Furthermore, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have demonstrated strong cytotoxic activity, particularly against leukemia and lymphoma cells (CCRF-CEM, HuT78, THP-1, and Raji), with GI50 values ranging from 0.4 to 8 µM. mdpi.com

Other research has identified 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent inhibitors of SIRT3, which showed significant antiproliferative activity against a group of MLLr leukemic cell lines. frontiersin.org These comprehensive in vitro studies highlight the potential of chloro-hydroxyquinoline-carboxylic acids and their related derivatives as a promising scaffold for the development of new anticancer therapeutics.

| Compound Class/Derivative | Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Source(s) |

|---|---|---|---|

| 5-Chloro-8-hydroxyquinoline hybrids | Colo 205 (colon) | IC50: 16.19 - 26.37 µM | mtak.hu |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (leukemia) | IC50: 0.55–2.74 µM | mdpi.com |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d) | HuT78 (lymphoma) | GI50: 0.6 µM | mdpi.com |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (8d) | Raji (lymphoma) | GI50: 0.4 µM | mdpi.com |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (12d) | THP-1 (leukemia) | GI50: 0.9 µM | mdpi.com |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 Inhibition | IC50: 7.2 µM | frontiersin.org |

Apoptosis Induction Mechanisms

Beyond demonstrating cytotoxicity, a crucial aspect of anticancer drug evaluation is understanding the mechanism of cell death. Several derivatives of chloro-quinolines have been shown to exert their antiproliferative effects by inducing apoptosis, or programmed cell death, in cancer cells.

Studies on 7-chloroquinoline-1,2,3-triazoyl carboxamides revealed that these compounds significantly decrease the viability of both hormonal-dependent (MCF-7) and hormonal-independent (MDA-MB-231) breast cancer cells. nih.gov The induction of apoptosis was particularly high in the MDA-MB-231 cells, with one derivative causing 80.4% of the cells to undergo apoptosis. nih.gov This was accompanied by a G0/G1 cell cycle arrest in the MCF-7 cells. nih.gov Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were found to induce apoptosis in HuT78 lymphoma cells after 24 hours of treatment, a process marked by the disruption of the mitochondrial membrane potential. mdpi.com

The intrinsic, or mitochondria-mediated, pathway of apoptosis is a common mechanism for quinoline derivatives. Research on quinoline-N-oxides in human erythroleukemic K562 cells demonstrated that treatment with these compounds led to the activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade. nih.gov This activation was preceded by a decrease in the concentration of nicotinamide (B372718) enzymes, linking the apoptotic induction to cellular metabolic stress. nih.gov The ability of these diverse chloro-quinoline derivatives to trigger programmed cell death through mechanisms involving caspase activation and mitochondrial disruption underscores their therapeutic potential in oncology.

Anti-HIV Activity Assessment

The emergence of drug-resistant strains of the human immunodeficiency virus (HIV) necessitates the continuous search for novel therapeutic agents. Derivatives of the quinoline scaffold have been investigated for their potential to inhibit key viral enzymes.

Research into styrylquinoline derivatives has identified them as potential inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov In this context, a series of N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives were synthesized and evaluated for their inhibitory activity against HIV integrase. nih.gov Several compounds within this series, particularly those with a free para-hydroxy group on the styryl moiety, demonstrated significant inhibition of the strand transfer reaction catalyzed by HIV integrase. nih.gov For instance, some derivatives exhibited inhibitory rates exceeding 90% at a concentration of 0.05 mmol/L. nih.gov

Furthermore, quinolinonyl non-diketo acid derivatives have been explored as inhibitors of both the ribonuclease H and polymerase functions of HIV-1 reverse transcriptase. nih.gov Dichloro derivatives within this class of compounds have shown inhibitory activity, with one particular acid derivative (compound 4m) displaying an IC50 value of 8.19 μM against the RNase H activity of HIV-1 reverse transcriptase. nih.gov

| Compound | Target | IC50 (μM) |

|---|---|---|

| Quinolinonyl Dichloro Acid Derivative (4m) | HIV-1 RT RNase H | 8.19 |

Antitubercular Research

Tuberculosis remains a significant global health challenge, with the rise of multidrug-resistant strains of Mycobacterium tuberculosis demanding the development of new antitubercular agents. Quinoline-based compounds have historically played a crucial role in antimalarial therapy and are now being investigated for their antimycobacterial properties.

A structurally related compound, cloxyquin (5-chloroquinolin-8-ol), has demonstrated notable in vitro activity against Mycobacterium tuberculosis. nih.gov Studies have shown that cloxyquin exhibits potent inhibitory effects against both standard and clinical isolates of the bacterium. The minimum inhibitory concentrations (MICs) of cloxyquin were found to be in the range of 0.062 to 0.25 μg/mL for clinical isolates. nih.gov The MIC50 and MIC90 values were determined to be 0.125 and 0.25 μg/mL, respectively, indicating good antituberculosis activity even against multidrug-resistant strains. nih.gov

| Strain Type | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

|---|---|---|---|

| Clinical Isolates (150 strains) | 0.062 - 0.25 | 0.125 | 0.25 |

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammatory and autoimmune diseases represent a significant burden on healthcare systems, driving the search for new therapeutic strategies. Quinoline derivatives have shown potential in modulating inflammatory pathways.

Preclinical studies on quinoline-3-carboxylic acids have indicated that these compounds can exert appreciable anti-inflammatory effects. nih.gov In in vitro models using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, selected quinoline-3-carboxylic acids demonstrated significant anti-inflammatory affinities. nih.gov The immunomodulatory potential of the broader class of 4-aminoquinoline (B48711) derivatives, such as chloroquine and hydroxychloroquine, is well-documented. These compounds can inhibit the production of pro-inflammatory cytokines, including interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α). nih.gov They can also interfere with Toll-like receptor signaling pathways, which play a crucial role in the innate immune response. nih.gov While these findings relate to the broader class of quinoline derivatives, they suggest a potential avenue for the anti-inflammatory and immunomodulatory activities of this compound and its derivatives. A study on a specific pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated a significant anti-inflammatory effect, marked by a reduction in serum TNF-α levels. mdpi.com

Antiprotozoal and Antileishmanial Studies

Protozoal diseases, such as malaria and leishmaniasis, continue to be major public health concerns, particularly in tropical and subtropical regions. The quinoline core is a well-established pharmacophore in the development of antiprotozoal drugs.

Derivatives of chloroquinoline have been synthesized and evaluated for their in vitro antimalarial activity against chloroquine-sensitive strains of Plasmodium falciparum. nih.gov Some chloroquinoline-based chalcones, however, have shown relatively low activity compared to established drugs like chloroquine. nih.gov In the context of leishmaniasis, a fatal parasitic disease, quinoline-4-carboxylic acids have been synthesized and investigated for their antileishmanial potential against Leishmania donovani promastigotes. While some derivatives have shown activity, the development of potent and less toxic antileishmanial agents remains an active area of research. One study on 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives demonstrated a potential leishmanicidal effect against Leishmania mexicana promastigotes, with IC50 values below 10 µM. nih.gov

| Compound | Parasite | Activity | IC50 (µM) |

|---|---|---|---|

| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivative | Leishmania mexicana (promastigotes) | Leishmanicidal effect | < 10 |

Antioxidant Activity in Biological Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. mdpi.com Antioxidants can mitigate this damage by scavenging free radicals and protecting biological molecules from oxidation.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to evaluate the free radical scavenging capacity of chemical compounds. While a study on various quinoline-related carboxylic acid derivatives found that they generally lacked significant DPPH radical scavenging capacities compared to ascorbic acid, other related structures have shown more promise. nih.gov

For instance, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share a substituted chlorohydroxyphenyl moiety, were synthesized and screened for their antioxidant activity. Several of these compounds were identified as potent antioxidants in the DPPH radical scavenging assay.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Derivative 10 | 88.6 |

| Derivative 19 | 87.7 |

| Derivative 21 | 78.6 |

| Ascorbic Acid (Positive Control) | Not specified in the same format |

Beyond direct free radical scavenging, the ability of a compound to protect biological systems from oxidative damage is a crucial aspect of its antioxidant potential. Research on 4-hydroxyquinoline derivatives has explored their effects on free-radical-initiated hemolysis of human erythrocytes, a model for oxidative damage to cell membranes. nih.gov

A study investigating 7-chloro-4-hydroxyquinoline-3-carboxylic acid (a close structural analog) found that when dissolved in dimethyl sulfoxide (B87167) (DMSO), it could inhibit the free-radical-induced peroxidation that leads to hemolysis. nih.gov This protective effect highlights the potential of this class of compounds to mitigate oxidative stress in biological systems. Further research has shown that 7-chloro-4-thioquinoline derivatives can also exert a protective effect against H2O2-induced oxidative stress in male sperm, with some derivatives showing antioxidant action higher than the comparator drug Tiotriazolin. lpnu.ua

Exploration of Miscellaneous Biological Activities (e.g., Herbicidal, Neurokinin Receptor Antagonism, Antiarthritic, Analgesic)

Beyond the more extensively studied applications, derivatives of this compound and related quinoline carboxylic acids have been investigated for a variety of other biological activities in preclinical settings. These explorations have revealed potential applications in agriculture and diverse therapeutic areas, including inflammatory conditions and neurological disorders. This section delves into the preclinical research on the herbicidal, neurokinin receptor antagonist, antiarthritic, and analgesic properties of these compounds.

Quinolinecarboxylic acids represent a class of synthetic auxin herbicides, which function by mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species. researchgate.net These herbicides are valued for their selectivity and efficacy in controlling broadleaf weeds. researchgate.net While specific studies on the herbicidal activity of this compound itself are not widely documented, the broader class of quinolinecarboxylic acids has established herbicidal properties. researchgate.net The herbicidal efficacy of these compounds is often dependent on the substitution pattern on the quinoline ring system. For instance, certain herbicidal imidazolinyl quinolinecarboxylic acids are synthesized from quinoline-2,3-dicarboxylic acid precursors. google.com The development of these compounds underscores the potential of the quinoline carboxylic acid scaffold in creating effective herbicides for agricultural use. google.com

Derivatives of quinoline-3-carboxylic acid have emerged as potent and selective antagonists of neurokinin (NK) receptors, particularly the NK-3 receptor. These receptors are involved in a variety of physiological processes in the central nervous system, and their modulation is a target for the treatment of several disorders, including psychiatric conditions. researchgate.net

A notable example is the 2-phenylquinoline-4-carboxamide (B4668241) derivative, SB 223412. nih.gov This compound, with a 3-hydroxy-2-phenylquinoline-4-carboxamide core structure, has demonstrated high affinity and selectivity for the human NK-3 receptor in preclinical studies. nih.govresearchgate.net Research has shown that substitutions on the quinoline ring are crucial for this activity. researchgate.net The exploration of these derivatives has led to the identification of compounds with excellent central nervous system penetration, making them promising candidates for further investigation in CNS-related disorders. nih.gov

| Compound | Receptor Binding Affinity (Ki, nM) | In Vivo Efficacy (ED50, mg/kg) | Reference |

|---|---|---|---|

| SB 223412 | 1.0 (hNK-3) | 12.2 (inhibition of senktide-induced behavioral responses in mice, oral) | nih.gov |

The anti-inflammatory and potential disease-modifying properties of substituted quinoline carboxylic acids have been investigated in the context of arthritis. Preclinical studies have identified compounds with significant antiarthritic effects in animal models of the disease.

One such compound, CL 306 ,293, a substituted quinoline carboxylic acid, has shown promising results in suppressing inflammation and joint destruction in both developing and established adjuvant arthritis in rats. nih.gov The mechanism of action for its anti-inflammatory effects appears to be distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs), as it does not inhibit cyclooxygenase or lipoxygenase activities at efficacious doses. nih.gov Instead, it is suggested that CL 306 ,293 may exert its antiarthritic effects by down-regulating T-cell function. nih.gov

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| CL 306,293 | Adjuvant-induced arthritis in rats | Suppressed inflammation and joint destruction at 1.5-3.0 mg/kg daily oral dose. Attenuated joint destruction at 50-200 mg/kg weekly oral dose. | nih.gov |

| CL 306,293 | Delayed type hypersensitivity in dogs | Suppressed inflammation at 0.25 mg/kg daily or 1 mg/kg weekly oral dose. | nih.gov |

The potential for quinoline derivatives to possess analgesic properties has also been a subject of preclinical investigation. While research directly on this compound is limited in this area, studies on related quinoline structures suggest a potential for this class of compounds to alleviate pain. For instance, quinoline-related carboxylic acid derivatives have been noted for their anti-inflammatory properties, which can be closely linked to analgesic effects. nih.govresearchgate.net

One study investigated the analgesic activity of a new quinoline derivative, Ro-4-1778. ijpp.com This compound demonstrated analgesic effects in rats, and its activity was potentiated by chlordiazepoxide. ijpp.com Although Ro-4-1778 is an isoquinoline (B145761) derivative, these findings suggest that the broader quinoline and isoquinoline scaffolds are of interest for the development of new analgesic agents. ijpp.com Further research is needed to specifically evaluate the analgesic potential of this compound and its close derivatives.

Advanced Analytical and Spectroscopic Characterization of Quinoline 3 Carboxylic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 5-Chloro-4-hydroxyquinoline-3-carboxylic acid in both solution and the solid state. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Confirmation

Proton and Carbon-13 NMR are fundamental techniques for confirming the molecular structure of this compound. The chemical shifts in the spectra are indicative of the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, as well as signals for the hydroxyl and carboxylic acid protons. The exact chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the chloro, hydroxyl, and carboxylic acid substituents. The hydroxyl and carboxylic acid protons are typically observed as broad signals and their chemical shifts can be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is expected to resonate at a significantly downfield chemical shift. The carbon atoms of the quinoline ring will appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the attached functional groups. The carbon atom attached to the chlorine will experience a characteristic shift.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H2 | 8.5 - 9.0 | C2: 140 - 145 |

| H6 | 7.5 - 7.8 | C3: 110 - 115 |

| H7 | 7.2 - 7.5 | C4: 170 - 175 |

| H8 | 7.8 - 8.1 | C4a: 120 - 125 |

| OH (4-position) | 10.0 - 12.0 (broad) | C5: 125 - 130 |

| COOH | 12.0 - 14.0 (broad) | C6: 120 - 125 |

| C7: 125 - 130 | ||

| C8: 115 - 120 | ||

| C8a: 145 - 150 | ||

| COOH: 165 - 170 |

Note: The chemical shift values are estimates based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Nitrogen-¹⁵ (¹⁵N) NMR and Multinuclear Techniques for Tautomeric Analysis

Hydroxyquinoline derivatives can exist in different tautomeric forms. For this compound, the keto-enol tautomerism of the 4-hydroxyquinoline (B1666331) moiety is of particular interest. Nitrogen-15 NMR spectroscopy is a highly sensitive probe for investigating such tautomeric equilibria. The chemical shift of the nitrogen atom in the quinoline ring is significantly different in the enol (-OH) form compared to the keto (=O) form. Multinuclear NMR techniques, which correlate the chemical shifts of different nuclei (e.g., ¹H, ¹³C, ¹⁵N), can provide unambiguous evidence for the predominant tautomeric form in a given solvent or in the solid state.

Studies on similar hydroxyquinoline carboxylic acids have shown that the nitrogen chemical shifts can vary by over 100 ppm between the protonated and unprotonated forms, making ¹⁵N NMR an excellent tool for distinguishing between tautomers.

Solid-State NMR for Zwitterionic Species Characterization

In the solid state, this compound can exist as a zwitterion, where the acidic proton from the carboxylic acid group is transferred to the basic nitrogen atom of the quinoline ring. Solid-state NMR (ssNMR) is the definitive method for characterizing such zwitterionic species.

By comparing the ¹³C and ¹⁵N chemical shifts in the solid state with those in solution, the formation of a zwitterion can be confirmed. In the zwitterionic form, the ¹⁵N chemical shift will be indicative of a protonated nitrogen, and the ¹³C chemical shift of the carboxylate carbon will be different from that of the protonated carboxylic acid. Cross-polarization magic-angle spinning (CP-MAS) techniques are commonly employed in ssNMR to enhance the signal of the less abundant ¹³C and ¹⁵N nuclei.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations of this compound.

Functional Group Identification and Molecular Vibrations

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its various functional groups.

Key Vibrational Modes:

O-H Stretching: A broad absorption band is expected in the region of 3500-2500 cm⁻¹ in the FT-IR spectrum, corresponding to the stretching vibrations of the hydroxyl and carboxylic acid O-H groups. This broadening is due to intermolecular hydrogen bonding.

C=O Stretching: A strong absorption band characteristic of the carboxylic acid carbonyl group should appear in the range of 1730-1700 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic quinoline ring will give rise to a series of bands in the 1650-1400 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group and the carboxylic acid will be observed in the 1320-1210 cm⁻¹ range.

O-H Bending: An out-of-plane O-H bending vibration, often broad, is expected around 960-900 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration will appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Expected FT-IR and Raman Vibrational Frequencies for this compound:

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid & Phenol) | 3500 - 2500 | Weak | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Medium |

| C=O Stretch (Carboxylic Acid) | 1730 - 1700 | Medium | Strong |

| C=C/C=N Stretch (Quinoline Ring) | 1650 - 1400 | Strong | Medium-Strong |

| C-O Stretch | 1320 - 1210 | Medium | Medium |

| O-H Bend (Out-of-plane) | 960 - 900 | Weak | Medium, Broad |

| C-Cl Stretch | < 800 | Strong | Medium |

Note: These are general ranges and the exact peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within the this compound molecule. The quinoline ring system is a chromophore that absorbs ultraviolet and visible light, resulting in a characteristic spectrum. The positions and intensities of the absorption maxima (λmax) are sensitive to the substitution pattern on the quinoline ring and the solvent used for the analysis. The electronic transitions are typically of the π → π* and n → π* type. The UV-Vis spectrum can be used for quantitative analysis and to study interactions with other molecules.

Electronic Absorption and Bathochromic Shift Analysis

UV-Visible (UV-Vis) spectrophotometry is a powerful technique for studying the electronic transitions within a molecule. For quinoline derivatives, the absorption spectra are influenced by the aromatic system and the nature of its substituents. The electronic absorption spectrum of this compound is expected to show distinct bands corresponding to π → π* transitions within the quinoline ring system.

A key phenomenon observed in the UV-Vis spectra of these compounds is the bathochromic shift, or "red shift," which is a change in the position of the main absorption band to a longer wavelength. This shift can be influenced by several factors:

Substituent Effects : The introduction of substituents onto the quinoline core can significantly alter the electronic distribution and, consequently, the absorption spectrum. Electron-donating groups (auxochromes) or electron-withdrawing groups can extend the conjugation of the π-system, leading to a bathochromic shift. For instance, studies on other quinoline derivatives have shown that incorporating electron-releasing groups can strengthen a molecule's electron-donating and -accepting properties, amplifying the bathochromic shift in its spectrum. acs.org